molecular formula C18H24N2O5S B10972474 2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B10972474
M. Wt: 380.5 g/mol
InChI Key: UCQDIXNNZANPSN-UHFFFAOYSA-N
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Description

2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound featuring a piperazine ring substituted with a phenylsulfonyl group, linked to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenylsulfonyl group. This can be achieved by reacting piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Cyclohexanecarboxylic Acid: The phenylsulfonylpiperazine is then coupled with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution on the piperazine ring.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperazine ring is a common motif in bioactive molecules.

Medicine

Medicinally, 2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid and its derivatives could be investigated for their therapeutic potential, particularly in treating neurological disorders or as anti-inflammatory agents.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of cyclohexanecarboxylic acid.

    4-(Phenylsulfonyl)piperazine: Lacks the cyclohexanecarboxylic acid group.

    N-Phenylsulfonylpiperazine: A simpler structure without the carbonyl and carboxylic acid groups.

Uniqueness

2-{[4-(Phenylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a phenylsulfonyl group and a cyclohexanecarboxylic acid moiety allows for diverse applications in various fields of research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C18H24N2O5S

Molecular Weight

380.5 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O5S/c21-17(15-8-4-5-9-16(15)18(22)23)19-10-12-20(13-11-19)26(24,25)14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,22,23)

InChI Key

UCQDIXNNZANPSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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